4-Acetamido-2-methylnitrobenzene
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Description
4-Acetamido-2-methylnitrobenzene is a chemical compound with the molecular formula CH3CONHC6H3(CH3)NO2 . It is used in various applications, including the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .
Synthesis Analysis
The synthesis of this compound involves the use of Pyridine and AcCl in DCM. The solution of 20-2 (10 g, 65.789 mmol) in pyridine (20 mL) is added at 0° C. The mixture is then stirred at room temperature for 3 hours .Molecular Structure Analysis
The molecular weight of this compound is 194.19 . The linear formula of this compound is CH3CONHC6H3(CH3)NO2 .Chemical Reactions Analysis
This compound may be used in the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 391.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 190.8±24.6 °C .Relevant Papers There are several peer-reviewed papers related to this compound. For instance, a paper titled “Recent advancements in the use of Bobbitt’s salt and 4-acetamidoTEMPO” discusses the recent advances in synthetic methodologies for selective, oxidative transformations using Bobbitt’s salt and its stable organic nitroxide counterpart .
Scientific Research Applications
Advanced Oxidation Processes in Environmental Science
The degradation of pharmaceutical compounds, such as acetaminophen, in environmental samples has been extensively studied. Advanced Oxidation Processes (AOPs) are utilized to break down recalcitrant compounds in water, highlighting the importance of understanding chemical degradation pathways and by-products for environmental protection (Qutob et al., 2022).
Adsorption Technologies for Water Treatment
Research on adsorptive removal of pharmaceuticals, such as acetaminophen, from water underscores the application of various adsorbents. This field explores the efficiency of different materials in purifying water from chemical contaminants, showcasing the relevance of chemical interactions in environmental remediation efforts (Igwegbe et al., 2021).
Pharmacological Research
The exploration of non-fentanil novel synthetic opioids, including acetamides, in pharmacological research demonstrates the continuous search for new therapeutic compounds. This area involves studying the chemistry, pharmacology, and potential therapeutic applications of novel compounds, indicating the importance of chemical synthesis in drug development (Sharma et al., 2018).
Toxicology
Studies on the biological effects of acetamide and its derivatives highlight the toxicological aspects of chemical compounds. This research is critical for assessing safety profiles, understanding mechanisms of action, and determining potential adverse effects of chemicals on health (Kennedy, 2001).
Properties
IUPAC Name |
N-(3-methyl-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-5-8(10-7(2)12)3-4-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMFNRBNSBPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372025 |
Source
|
Record name | 4-Acetamido-2-methylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51366-39-3 |
Source
|
Record name | 4-Acetamido-2-methylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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